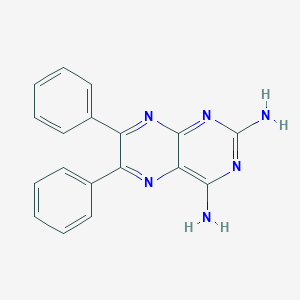

6,7-Diphenylpteridine-2,4-diamine

描述

6,7-Diphenylpteridine-2,4-diamine (CAS: 18181-93-6, C₁₈H₁₄N₆) is a pteridine derivative characterized by two phenyl groups at positions 6 and 7 of the pteridine core and amine groups at positions 2 and 4 . Pteridines are bicyclic heterocyclic compounds with applications in medicinal chemistry, materials science, and molecular biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diphenylpteridine-2,4-diamine typically involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine. This process uses various types of nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

6,7-Diphenylpteridine-2,4-diamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the precursor compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed reactions using DMF as a solvent.

Major Products

The major products formed from these reactions include various substituted pteridines and pterins, depending on the nature of the nucleophile used in the substitution reactions .

科学研究应用

Research indicates that 6,7-diphenylpteridine-2,4-diamine exhibits significant biological properties:

- Radical Scavenging : The compound acts as a radical scavenger, neutralizing free radicals and potentially reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : It has demonstrated inhibitory effects on lipoxygenase, an enzyme involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions such as arthritis and colitis .

- Antioxidant Activity : Studies have shown that derivatives of this compound possess potent lipid antioxidant properties. Some derivatives have been effective at low concentrations (IC values down to 100 nM) in various assays .

Pharmaceutical Applications

The compound's diverse biological activities make it a candidate for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit lipoxygenase and scavenge free radicals positions it as a potential agent for cancer therapy by mitigating oxidative stress and inflammation associated with tumor progression .

- Cardiovascular Health : The compound has been explored for its protective effects against ischemia/reperfusion injury and myocardial infarction. Its dual-target properties may provide benefits in acute cardiovascular events .

- Autoimmune Diseases : Given its anti-inflammatory properties, it may be useful in treating autoimmune disorders such as rheumatoid arthritis and inflammatory bowel diseases like Crohn's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pteridine ring. This flexibility enables the development of numerous derivatives with tailored biological activities.

Table 1: Structural Variants of Pteridine Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6,7-diphenylpteridine | Amino group at position 2 | Enhanced solubility |

| 6-Methyl-7-phenylpteridine | Methyl group at position 6 | Altered electronic properties |

| 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine | Dimethylamino group at position 2 | Increased basicity |

| 2,4-Diamino-6-hydroxypteridine | Hydroxyl group at position 6 | Increased polarity |

These derivatives illustrate how modifications can influence chemical reactivity and biological activity.

Case Studies

- Study on Antioxidant Properties : A series of N-substituted 2,4-diaminopteridines were synthesized and evaluated for their antioxidant capabilities. Many exhibited significant activity against lipid peroxidation and showed minimal toxicity in vivo models .

- Clinical Trials for Inflammatory Diseases : Preliminary studies involving derivatives of this compound have shown promise in reducing inflammation markers in animal models of colitis. At doses as low as , they demonstrated a reduction in inflammation by up to .

作用机制

The mechanism of action of 6,7-Diphenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in certain microorganisms . This inhibition disrupts the folate pathway, leading to the death of the microorganism. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.

相似化合物的比较

Structural Analogues of Pteridine-2,4-diamine

The following table summarizes key structural analogs and their properties:

Key Observations :

- Steric and Electronic Effects : The diphenyl groups in this compound likely reduce solubility in polar solvents compared to methylated analogs (e.g., compounds 25–27), which exhibit high melting points (>320°C) but lack detailed solubility data .

- Biological Activity : While 6-methylquinazoline-2,4-diamine (IC2) shows DNA intercalation comparable to doxorubicin , the diphenyl variant’s bulkier structure may hinder intercalation or alter binding kinetics.

- Synthetic Routes: Most pteridine-2,4-diamine derivatives are synthesized via condensation reactions between diamino pyrimidines and dicarbonyl compounds in DMF or acetic acid . The diphenyl variant may require tailored conditions to accommodate aromatic substituents.

Physicochemical and Functional Differences

Melting Points and Stability :

- Methylated analogs (e.g., 25–27) exhibit melting points >320°C, suggesting high thermal stability due to hydrogen bonding and planar rigidity .

- No direct data exist for this compound, but phenyl groups may further increase melting points or reduce crystallinity due to steric hindrance.

Solubility :

- Methyl and ethyl derivatives (e.g., 2-hydroxy-6,7-diethylpteridine) show moderate aqueous solubility, influenced by polar substituents . The diphenyl variant is likely less soluble in water, favoring organic solvents like DMSO or DMF .

Molecular Docking and Binding Studies

- Pteridine-2,4-diamine derivatives (e.g., 6-phenylpteridine-2,4,7-triamine) show affinity for DNA and proteins in docking studies, with binding energies influenced by substituent position and charge .

生物活性

Overview

6,7-Diphenylpteridine-2,4-diamine is a heterocyclic compound belonging to the pteridine family, recognized for its diverse biological activities. This compound exhibits significant interactions with various biological targets, primarily through its inhibitory action on dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation.

Target Enzyme : The primary target of this compound is dihydrofolate reductase (DHFR) . Inhibition of DHFR disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the de novo synthesis of nucleotides necessary for DNA replication and cell division.

Biochemical Pathways : The inhibition of DHFR impacts several metabolic pathways:

- Folate Metabolism : Disruption in folate metabolism can lead to impaired nucleotide synthesis.

- Cell Cycle Regulation : As a result of inhibited DNA synthesis, cell proliferation is significantly affected.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic proteins. For instance:

- IC50 Values : Compounds derived from pteridines have shown IC50 values as low as 0.1 µM against various cancer cell lines (e.g., MCF7 for breast cancer) .

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are crucial in mitigating oxidative stress involved in inflammation and cancer progression. Certain derivatives have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies

- Inhibition of DHFR : A study focused on the structure-activity relationship of pteridine derivatives found that modifications to the phenyl groups significantly enhanced inhibitory activity against DHFR. The compound's affinity for DHFR correlates with its potential as an anticancer agent .

- Cell Viability Assays : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines. For example, an analog showed a reduction in viability with an IC50 value of 10 µM against lung cancer cells .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells. This effect was attributed to its ability to disrupt mitochondrial function .

Data Table: Biological Activities and IC50 Values

常见问题

Q. What are the standard synthetic routes for 6,7-Diphenylpteridine-2,4-diamine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound (CAS 18181-93-6, C₁₈H₁₄N₆) typically involves cyclization reactions. A common method, adapted from analogous pteridine derivatives, uses precursors like uracil-5,6-diaminemonohydrochloride or methyl-substituted analogs reacted with methylcyanoformimidate in dimethylformamide (DMF) under reflux. Key steps include:

- Heating precursors at high temperatures (>320°C) to form crystalline products.

- Characterization via ¹H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons in DMSO-d₆) and elemental analysis .

Methodological Optimization :

Factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify optimal conditions. For example, pre-experimental screening using software like COMSOL Multiphysics allows virtual testing of reaction parameters, minimizing physical trials .

Q. How can researchers address contradictory spectroscopic data during structural characterization?

Advanced Research Question

Discrepancies in ¹H NMR or mass spectrometry data may arise from impurities, solvent effects, or tautomeric equilibria. To resolve these:

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography or high-resolution MS) to confirm molecular structure.

- Computational Modeling : Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental results. Tools like Gaussian or ADF integrate seamlessly with chemical databases to validate assignments .

- Replicate Experiments : Ensure consistency by repeating syntheses under controlled conditions and documenting batch-specific variations .

Q. What computational strategies are effective for predicting the solubility and stability of this compound?

Advanced Research Question

AI-driven platforms like COMSOL Multiphysics enable predictive modeling of physicochemical properties:

- Solubility : Apply the Yalkowsky equation with fragment-based contribution methods, incorporating logP and melting point data (e.g., >320°C for analogous pteridines) .

- Stability : Molecular dynamics simulations assess degradation pathways under varying pH and temperature. For instance, notes stability under recommended storage but lacks decomposition data, necessitating accelerated aging studies .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Basic Research Question

A quasi-experimental design with control and treatment groups is recommended:

| Group | Treatment |

|---|---|

| Experimental | Compound tested at varying concentrations |

| Control | Vehicle (e.g., DMSO) or reference inhibitor |

- Assays : Use kinase inhibition assays (if targeting enzyme activity) or cell viability assays (e.g., MTT for anticancer properties).

- Data Collection : Automated tools like Labguru streamline data management, ensuring reproducibility .

Q. What safety protocols are advised given limited toxicological data for this compound?

Basic Research Question

While and lack specific toxicity data for this compound, general precautions include:

- PPE : Wear nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Storage : Keep in airtight containers at ambient temperature, away from incompatible materials .

Q. How can AI enhance the scalability of this compound synthesis?

Advanced Research Question

AI-driven platforms enable:

- Continuous Flow Reactors : Optimize residence time and reagent ratios for high-throughput production.

- Smart Laboratories : Real-time adjustments via machine learning algorithms reduce waste and improve yield. For example, closed-loop systems integrate spectral data (e.g., in-line IR) to monitor reaction progress .

Q. What methodologies validate the purity of this compound in heterogeneous mixtures?

Advanced Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms via melting point deviations.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 65.45%, H: 4.27%, N: 25.44% for C₁₈H₁₄N₆) .

属性

IUPAC Name |

6,7-diphenylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZJPETYMUJLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278987 | |

| Record name | 6,7-Diphenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18181-93-6 | |

| Record name | NSC10922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diphenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。